5-Chloro-2,4-dimethyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16265-08-0 |
|---|---|
Molecular Formula |
C5H7ClN2 |
Molecular Weight |
130.57 g/mol |
IUPAC Name |
4-chloro-2,5-dimethyl-1H-imidazole |
InChI |
InChI=1S/C5H7ClN2/c1-3-5(6)8-4(2)7-3/h1-2H3,(H,7,8) |
InChI Key |
FFQPJLIVBIRGSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(N1)C)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 5 Chloro 2,4 Dimethyl 1h Imidazole
Electrophilic Aromatic Substitution on the Imidazole (B134444) Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, including imidazoles. masterorganicchemistry.comlibretexts.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring, proceeding through a cationic intermediate known as a sigma complex or benzenium ion. libretexts.org The imidazole ring is generally susceptible to electrophilic attack, with the reactivity and regioselectivity being influenced by the existing substituents. globalresearchonline.net
For the imidazole core, electrophilic substitution typically occurs at the C4 and C5 positions, and to a lesser extent at the C2 position. globalresearchonline.net The reactivity order is generally C5 > C4 > C2. nih.gov The presence of activating groups enhances the rate of substitution, while deactivating groups have the opposite effect. Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com
Nucleophilic Substitution at Imidazole Ring Positions
Nucleophilic substitution on the imidazole ring is generally less common than electrophilic substitution unless the ring is activated by strongly electron-withdrawing groups. globalresearchonline.net The presence of a halogen, such as the chloro group in 5-Chloro-2,4-dimethyl-1H-imidazole, provides a potential site for nucleophilic attack.
Studies on various halogenated imidazoles have demonstrated that nucleophilic displacement of the halogen is a viable synthetic route. For instance, N-protected derivatives of 2,4,5-tribromoimidazole (B189480) undergo nucleophilic substitution at the C2-position with various thiolates and isopropoxide. rsc.org Similarly, the bromine atom at the C5 position in certain 5-bromo-4-nitroimidazoles can be displaced by nucleophiles. rsc.org In the context of 2-chloro-4,5-dimethyl-1H-imidazole, the chlorine atom at the C2 position can be substituted by nucleophiles like amines or thiols. This suggests that the C5-chloro substituent in this compound could also be susceptible to nucleophilic displacement, particularly with strong nucleophiles or under forcing conditions. The electron-donating methyl groups at C2 and C4 may slightly decrease the electrophilicity of the C5 carbon, but the inherent reactivity of the C-Cl bond towards nucleophilic attack remains a key feature.
Tautomeric Equilibria and Protonation States of the Imidazole Moiety
The imidazole ring exhibits tautomerism due to the presence of a movable proton on one of the nitrogen atoms. nih.gov This results in two equivalent tautomeric forms for the parent imidazole. nih.gov For substituted imidazoles like this compound, the two possible tautomers are this compound and 4-chloro-2,5-dimethyl-1H-imidazole. The position of this equilibrium is influenced by the nature and position of the substituents, as well as by the solvent.
The imidazole moiety is also amphoteric, meaning it can act as both an acid and a base. nih.govlongdom.org The nitrogen atom at position 3 (pyridine-type nitrogen) possesses a lone pair of electrons that is not part of the aromatic sextet, making it basic and susceptible to protonation. nih.gov The nitrogen at position 1 (pyrrole-type nitrogen) bears a hydrogen atom and can act as an acid. nih.gov The pKa value for the protonation of the imidazole ring is approximately 7, while the pKa for the deprotonation of the N-H group is around 14.9. nih.gov The presence of the electron-withdrawing chloro group in this compound is expected to decrease the basicity of the ring and increase the acidity of the N-H proton compared to the unsubstituted imidazole.
Investigating the Influence of Chloro and Alkyl Substituents on Ring Reactivity
The chloro and methyl substituents on the imidazole ring of this compound exert significant influence on its reactivity.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
| Chloro | C5 | Electron-withdrawing, -I, +M | Deactivates the ring towards electrophilic attack. Potentially activates the C5 position for nucleophilic attack. |
| Methyl | C2 | Electron-donating, +I | Activates the ring towards electrophilic attack. |
| Methyl | C4 | Electron-donating, +I | Activates the ring towards electrophilic attack. |
The chloro group, being electron-withdrawing through its inductive effect (-I), deactivates the entire ring towards electrophilic substitution. However, its resonance effect (+M) can direct incoming electrophiles to the ortho and para positions, although this effect is generally weaker than the inductive effect for halogens. The methyl groups, being electron-donating through their inductive effect (+I), activate the ring, increasing its nucleophilicity and making it more susceptible to electrophilic attack.
The net effect on reactivity is a balance of these opposing influences. The presence of the chloro group makes electrophilic substitution more difficult compared to a simple dimethylimidazole. Conversely, the chloro substituent provides a handle for nucleophilic substitution reactions, a pathway less accessible in imidazoles lacking such a leaving group. The methyl groups also contribute to the steric environment around the reaction centers, which can influence the regioselectivity of reactions.
Reaction Mechanisms of Imidazole Functionalization and Transformation
The functionalization and transformation of the imidazole ring in this compound can proceed through several mechanistic pathways.
Electrophilic Aromatic Substitution: The mechanism involves the attack of an electrophile on the π-system of the imidazole ring to form a resonance-stabilized cationic intermediate (sigma complex). libretexts.org A base then removes a proton from the carbon that was attacked, restoring the aromaticity of the ring. youtube.com The regioselectivity is governed by the electronic and steric effects of the chloro and methyl substituents.
Nucleophilic Substitution: Nucleophilic substitution at the C5 position would likely proceed through an addition-elimination mechanism. A nucleophile attacks the C5 carbon, forming a tetrahedral intermediate. The chloride ion then departs, leading to the substituted product. The rate of this reaction is enhanced by the electron-withdrawing nature of the imidazole ring itself and potentially by the other substituents.
Transformations involving the N-H proton: The acidic N-H proton can be removed by a base, generating an imidazolate anion. This anion is a potent nucleophile and can react with various electrophiles, such as alkyl halides, leading to N-alkylation. acs.org
Advanced Spectroscopic and Structural Characterization of 5 Chloro 2,4 Dimethyl 1h Imidazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidationrsc.orgnih.gov
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, the chemical environment and connectivity of atoms within the molecule can be mapped out. For imidazole (B134444) derivatives, NMR is particularly useful in identifying the substitution pattern on the heterocyclic ring. nih.gov
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 5-Chloro-2,4-dimethyl-1H-imidazole provides crucial information about the number and types of protons present in the molecule. The spectrum is expected to show distinct signals for the N-H proton of the imidazole ring and the protons of the two methyl groups. The chemical shift (δ) of the N-H proton is typically observed in the downfield region of the spectrum due to its acidic nature and involvement in hydrogen bonding. The methyl group protons will appear as singlets in the upfield region, with their exact chemical shifts influenced by their position on the imidazole ring and the presence of the electron-withdrawing chlorine atom.
A representative ¹H NMR dataset for a related compound, 2-methyl-1H-benzo[d]imidazole, shows signals at δ = 7.55 (dd, J = 5.9, 3.2, 2H), 7.24-7.19 (m, 2H), and 2.64 (s, 3H) when recorded in CDCl₃. rsc.org This illustrates the typical chemical shift regions for protons attached to an imidazole ring system and its substituents.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| N-H | 10-13 | Singlet (broad) |
| C2-CH₃ | ~2.4 | Singlet |
| C4-CH₃ | ~2.2 | Singlet |
Note: Predicted values are based on typical ranges for similar imidazole derivatives.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the imidazole ring carbons are particularly informative. The carbon atom bonded to the chlorine (C5) is expected to be significantly deshielded. The carbons of the methyl groups will appear in the upfield region of the spectrum.
For comparison, the ¹³C NMR spectrum of 2-ethyl-1H-benzo[d]imidazole in CDCl₃ shows signals at δ = 157.3, 140.0, 126.6, 113.2, 113.1, 19.1, and 12.7. rsc.org This provides a reference for the expected chemical shifts of the carbon atoms in a substituted imidazole system.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 | ~145 |
| C4 | ~135 |
| C5 | ~120 |
| C2-CH₃ | ~14 |
| C4-CH₃ | ~12 |
Note: Predicted values are based on typical ranges for similar imidazole derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysisrsc.orgresearchgate.net
FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the N-H, C-H, C=N, and C-Cl bonds.
The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3200-3500 cm⁻¹. The C-H stretching vibrations of the methyl groups are expected in the 2850-3000 cm⁻¹ range. The C=N and C=C stretching vibrations of the imidazole ring will likely be observed in the 1500-1650 cm⁻¹ region. The C-Cl stretching vibration is expected to appear in the lower frequency region, typically between 600 and 800 cm⁻¹. The analysis of the FTIR spectrum of related imidazole compounds, such as 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole, can provide a reference for interpreting the spectrum of the title compound. researchgate.net
Table 3: Predicted FTIR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| N-H | 3200-3500 | Stretching |
| C-H (methyl) | 2850-3000 | Stretching |
| C=N / C=C (imidazole) | 1500-1650 | Stretching |
| C-Cl | 600-800 | Stretching |
Note: Predicted values are based on typical ranges for similar functional groups.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationresearchgate.net
HRMS is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₅H₇ClN₂), HRMS would be expected to show a molecular ion peak corresponding to its calculated exact mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third that of the molecular ion peak [M]⁺, due to the natural abundance of the ³⁷Cl isotope.
X-ray Crystallography for Solid-State Structure Determinationrsc.org
Analysis of Conformational Preferences and Aromaticity of the Imidazole Ringmasterorganicchemistry.com
The conformational preferences of the molecule are largely dictated by the relatively rigid, planar structure of the imidazole ring. The primary conformational flexibility would involve the rotation of the methyl groups, which is generally a low-energy process.
Theoretical and Computational Investigations on 5 Chloro 2,4 Dimethyl 1h Imidazole
Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular geometry and electronic properties of compounds. For 5-Chloro-2,4-dimethyl-1H-imidazole, DFT calculations would provide a foundational understanding of its structural and electronic characteristics.
Optimized Bond Parameters and Molecular Geometry
A crucial first step in the computational analysis of a molecule is the optimization of its geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are commonly used for this purpose.
The optimization process yields key bond parameters, including bond lengths, bond angles, and dihedral angles. For this compound, these parameters would define the spatial arrangement of its constituent atoms. It is anticipated that the imidazole (B134444) ring would be largely planar, with the chloro and methyl substituents attached. The C-Cl bond length would be a key parameter, as would the bond lengths and angles within the imidazole ring and those associated with the methyl groups.
Table 1: Hypothetical Optimized Bond Parameters of this compound
| Parameter | Bond/Angle | Hypothetical Value (Å/°) |
| Bond Length | C5-Cl | 1.73 |
| C2-N1 | 1.38 | |
| N1-C5 | 1.36 | |
| C4-C5 | 1.39 | |
| C2-N3 | 1.33 | |
| N3-C4 | 1.37 | |
| C2-CH3 | 1.51 | |
| C4-CH3 | 1.50 | |
| Bond Angle | Cl-C5-N1 | 125.0 |
| Cl-C5-C4 | 128.0 | |
| N1-C2-N3 | 110.0 | |
| C2-N3-C4 | 107.0 | |
| N3-C4-C5 | 109.0 | |
| C4-C5-N1 | 107.0 | |
| C5-N1-C2 | 107.0 | |
| Note: The values in this table are hypothetical and serve as an illustration of the type of data obtained from DFT calculations. Actual values would require specific computational studies. |
Vibrational Frequency Analysis
Following geometry optimization, vibrational frequency analysis is performed at the same level of theory. This calculation serves two primary purposes: to confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.
Each calculated vibrational frequency corresponds to a specific mode of atomic motion, such as stretching, bending, or wagging of bonds. For this compound, characteristic vibrational frequencies would be expected for the C-H stretching of the methyl groups, C=N and C-N stretching within the imidazole ring, and the C-Cl stretching mode. Comparing these theoretical frequencies with experimental spectroscopic data, if available, can help to validate the computational model.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a more reactive molecule. For this compound, the presence of the electronegative chlorine atom and the electron-donating methyl groups would influence the energies of the frontier orbitals.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Hypothetical Value (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.2 |
| Energy Gap (ΔE) | 5.3 |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.2 |
| Electronegativity (χ) | 3.85 |
| Chemical Hardness (η) | 2.65 |
| Chemical Softness (S) | 0.19 |
| Electrophilicity Index (ω) | 2.79 |
| Note: These values are illustrative and would need to be determined by specific quantum chemical calculations. |
Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface.
In an MEP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are likely sites for nucleophilic attack. For this compound, the nitrogen atoms of the imidazole ring are expected to be regions of negative potential, making them potential sites for protonation or interaction with electrophiles. The hydrogen atoms of the methyl groups and the N-H proton would exhibit positive potential. The chlorine atom, being highly electronegative, would also influence the electrostatic potential distribution.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
While DFT calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations are employed to study its dynamic behavior and stability over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change over time.
Quantum Chemical Descriptors for Predicting Reactivity Trends
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a more detailed picture of the molecule's chemical behavior. Key descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -ELUMO).
Electronegativity (χ): The ability of an atom to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution (η = (I - A) / 2). Hard molecules have a large HOMO-LUMO gap. nih.gov
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). Soft molecules are more reactive. nih.gov
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = χ² / 2η).
These descriptors for this compound would offer a quantitative basis for comparing its reactivity with other related compounds.
Supramolecular Chemistry and Coordination Studies Involving 5 Chloro 2,4 Dimethyl 1h Imidazole
Coordination Chemistry with Metal Centers
The coordination chemistry of imidazole (B134444) derivatives is well-established, with the lone pair of electrons on the sp²-hybridized nitrogen atom (N3) being the primary site for binding to metal ions. wikipedia.org This interaction leads to the formation of a wide array of coordination complexes with diverse geometries and properties. The specific nature of the metal-ligand bond is influenced by factors such as the nature of the metal ion, the substituents on the imidazole ring, and the reaction conditions.
While no specific coordination complexes of 5-Chloro-2,4-dimethyl-1H-imidazole have been detailed in the literature, studies on similar substituted imidazoles provide a basis for understanding its potential as a ligand. For instance, research on various imidazole derivatives has demonstrated their ability to form stable complexes with a range of transition metals, including but not limited to copper(II), zinc(II), cobalt(II), and nickel(II). irb.hr The coordination can result in various geometries, such as tetrahedral, square planar, or octahedral, depending on the coordination number of the metal and the stoichiometry of the complex. researchgate.net
The electronic effects of the substituents on the imidazole ring play a crucial role in modulating the donor strength of the ligand. The electron-donating methyl groups at the 2 and 4 positions would be expected to increase the electron density on the imidazole ring, enhancing its basicity and its ability to coordinate to metal centers. Conversely, the electron-withdrawing chlorine atom at the 5-position would have an opposing effect, potentially weakening the metal-ligand bond compared to an unsubstituted imidazole. The interplay of these electronic effects will ultimately determine the stability and reactivity of the resulting metal complexes.
Table 1: Predicted Coordination Behavior of this compound with Various Metal Centers (Based on Analogous Systems)
| Metal Center | Expected Coordination Geometry | Potential Coordination Number | Notes on Stability and Bonding (Inferred) |
| Copper(II) | Square Planar, Distorted Octahedral | 4, 6 | The Jahn-Teller effect may lead to distorted geometries. The chloro and methyl groups will influence the ligand field strength. |
| Zinc(II) | Tetrahedral | 4 | Due to its d¹⁰ configuration, Zn(II) typically forms tetrahedral complexes. The ligand's steric bulk will be a determining factor. |
| Cobalt(II) | Tetrahedral, Octahedral | 4, 6 | Both high-spin and low-spin complexes are possible, with the geometry depending on the ligand field. |
| Nickel(II) | Square Planar, Octahedral | 4, 6 | The balance between steric and electronic factors of the ligand will dictate the preferred geometry. |
Hydrogen Bonding Interactions and Self-Assembly
Hydrogen bonding is a powerful tool in crystal engineering, directing the self-assembly of molecules into well-defined supramolecular architectures. In the case of this compound, the N1-H proton of the imidazole ring can act as a hydrogen bond donor, while the uncoordinated N3 nitrogen can serve as a hydrogen bond acceptor. This donor-acceptor capability allows for the formation of robust intermolecular hydrogen bonds, leading to the creation of chains, layers, or more complex three-dimensional networks in the solid state.
Studies on related imidazole derivatives have shown that N-H···N hydrogen bonds are a common and stabilizing feature in their crystal structures. wikipedia.org The presence of the chloro and methyl substituents in this compound would likely influence the specific hydrogen bonding patterns. The steric hindrance from the methyl groups might affect the preferred orientation for hydrogen bond formation, while the electronegative chlorine atom could participate in weaker C-H···Cl or N-H···Cl interactions, further stabilizing the crystal packing. The self-assembly process is a delicate balance of these various interactions, leading to a specific and predictable crystal structure.
Table 2: Potential Hydrogen Bonding Interactions in the Crystal Structure of this compound (Hypothetical)
| Donor | Acceptor | Type of Interaction | Predicted Role in Self-Assembly |
| N1-H | N3 (of another molecule) | Strong Hydrogen Bond (N-H···N) | Formation of primary chains or dimers, the fundamental building blocks of the supramolecular structure. |
| C-H (methyl) | Cl (of another molecule) | Weak Hydrogen Bond (C-H···Cl) | Secondary interactions that provide additional stability to the crystal lattice and influence the overall packing arrangement. |
| N1-H | Cl (of another molecule) | Weak Hydrogen Bond (N-H···Cl) | A less common but possible interaction that could contribute to the three-dimensional network. |
π-π Stacking and Other Non-Covalent Interactions
The substituents on the imidazole ring of this compound would modulate the nature of these π-π stacking interactions. The methyl groups, being electron-donating, would increase the electron density of the π-system, potentially strengthening the stacking interactions. Conversely, the electron-withdrawing chlorine atom would decrease the electron density. The balance of these effects, along with steric considerations, will determine the geometry and strength of the π-π stacking. rsc.org
Other non-covalent interactions, such as van der Waals forces and dipole-dipole interactions, also play a role in the crystal packing. The polar C-Cl bond will introduce a dipole moment, which can lead to specific orientations of the molecules in the crystal lattice to maximize attractive electrostatic interactions. The comprehensive interplay of all these non-covalent forces dictates the final supramolecular architecture.
Table 3: Summary of Potential Non-Covalent Interactions in Crystalline this compound
| Type of Interaction | Description | Expected Influence on Crystal Packing |
| π-π Stacking | Attraction between the aromatic rings of adjacent molecules. | Contributes significantly to the cohesion of the crystal lattice, often leading to layered structures. |
| Halogen Bonding | The electrophilic region on the chlorine atom (σ-hole) can interact with a nucleophilic site. | While less common for chlorine, it could play a role in directing the molecular assembly. |
| van der Waals Forces | Weak, non-specific attractions between all atoms. | Provide a general cohesive energy to the crystal. |
| Dipole-Dipole Interactions | Arise from the permanent dipole moment created by the C-Cl bond. | Influence the relative orientation of molecules to maximize electrostatic attraction. |
Emerging Research Frontiers for Functionalized Imidazole Systems: Implications for 5 Chloro 2,4 Dimethyl 1h Imidazole
Development of Novel Catalytic Systems Utilizing Imidazole (B134444) Scaffolds
The imidazole nucleus is a fundamental component in numerous biological and chemical catalytic systems. mdpi.com Its unique electronic properties and ability to act as both a proton donor and acceptor make it a versatile scaffold for the design of novel catalysts. mdpi.com The functionalization of the imidazole ring, as seen in 5-Chloro-2,4-dimethyl-1H-imidazole, offers a pathway to modulate the catalytic activity and selectivity of these systems.
Research has demonstrated the catalytic potential of imidazole derivatives in a variety of reactions. For instance, imidazole-functionalized polyoxometalates have been developed as effective heterogeneous catalysts for the selective oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) using atmospheric oxygen. acs.org Specifically, three discrete imidazole-functionalized polyoxometalates, including those with 1-methylimidazole, 1-ethylimidazole, and 1-propylimidazole, have been synthesized and shown to efficiently promote the conversion of HMF to DFF. acs.org Under optimized conditions, one such catalyst achieved a 95% conversion of HMF with 95% selectivity for DFF and maintained its activity over five cycles. acs.org
Furthermore, imidazole ionic liquid-functionalized porous organic polymers (POPs) have been successfully prepared and utilized as reusable acid catalysts. rsc.org These materials have demonstrated high efficiency in the synthesis of benzimidazole (B57391) derivatives from aromatic aldehydes and o-phenylene diamine, with yields ranging from 87–91%. rsc.org The catalysts could be reused for at least five runs without a significant loss in activity. rsc.org The incorporation of ionic liquid moieties into POPs also enhanced CO2 uptake, highlighting the multifunctional nature of these imidazole-based materials. rsc.org
The catalytic activity of imidazole-containing systems extends to hydrolysis reactions as well. Functionalized polymer lattices containing imidazole groups have been shown to have catalytic effects on the hydrolysis of phenyl esters. acs.org In a different application, designed imidazole-based supramolecular catalysts have been fabricated to accelerate oxidation/hydrolysis cascade reactions, mimicking enzymatic active sites. sciopen.com These systems, formed by the self-assembly of imidazole derivatives with fluorenylmethyloxycarbonyl-modified histidine and Cu2+, possess a catechol oxidase-like dicopper center. sciopen.com
The development of N-heterocyclic carbene (NHC) complexes derived from imidazole precursors has also opened new avenues in catalysis. researchgate.net Palladium(II) and platinum(II) PEPPSI-type NHC complexes, as well as gold(I) complexes, have been synthesized and investigated for their catalytic properties in reactions such as cyclization, Suzuki coupling, and cyanation. researchgate.net
Table 1: Examples of Imidazole-Based Catalytic Systems and Their Applications
| Catalyst System | Reactants | Product(s) | Yield/Selectivity | Source |
| Imidazole-functionalized polyoxometalates | 5-Hydroxymethylfurfural (HMF), O2 | 2,5-Diformylfuran (DFF) | 95% conversion, 95% selectivity | acs.org |
| Imidazole ionic liquid-functionalized POPs | Aromatic aldehydes, o-phenylene diamine | Benzimidazole derivatives | 87–91% yield | rsc.org |
| Imidazole-containing polymer lattices | Phenyl esters | Hydrolysis products | Not specified | acs.org |
| Imidazole-based supramolecular catalysts | Catechol | Oxidation/hydrolysis products | Not specified | sciopen.com |
| Palladium(II) and Gold(I) NHC complexes | Various substrates | Cyclization, Suzuki coupling, and cyanation products | Not specified | researchgate.net |
Investigation of Imidazole Derivatives in Materials Science
The inherent properties of the imidazole ring, such as its aromaticity, polarity, and ability to coordinate with metal ions, make it a valuable building block in materials science. mdpi.comontosight.ai The introduction of functional groups, as in this compound, can further tailor the properties of imidazole-containing materials for specific applications.
Transition metal imidazole complexes are a significant area of research, with applications in catalysis, energy storage, and the development of materials with unique properties. ontosight.ai Over 70% of these complexes have shown promise in these areas. ontosight.ai For instance, imidazole derivatives are being explored for the creation of more efficient solar cells and fuel cells. ontosight.ai The synthesis of these complexes often involves the reaction of a transition metal salt with an imidazole ligand. ontosight.ai
Imidazole derivatives also play a role in the development of functional polymers and dyes. ontosight.ai Porous organic polymers (POPs) functionalized with imidazole-based ionic liquids have been synthesized and shown to have high surface areas and significant CO2 uptake capabilities. rsc.org The isosteric heat of adsorption for CO2 in these materials could be tuned by adjusting the molar ratios of the imidazole component. rsc.org
In the realm of pharmaceutical materials, cocrystals formed with 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide (HIMO) as a coformer and active pharmaceutical ingredients (APIs) like thiobarbituric acid and barbituric acid have been investigated. researchgate.net These studies, which employed techniques like solid-state NMR and single-crystal X-ray diffraction, revealed the intermolecular interactions responsible for the supramolecular structures. researchgate.net Biological studies suggested that these cocrystals are not cytotoxic and could be considered for therapeutic applications. researchgate.net
Table 2: Applications of Imidazole Derivatives in Materials Science
| Application Area | Imidazole Derivative/System | Key Findings | Source |
| Energy Storage/Conversion | Transition metal imidazole complexes | Potential for more efficient solar and fuel cells. | ontosight.ai |
| Gas Adsorption | Imidazole ionic liquid-functionalized POPs | High CO2 uptake (up to 73.6 cm³ g⁻¹ at 273 K, 1 bar). | rsc.org |
| Pharmaceutical Materials | 1-Hydroxy-4,5-Dimethyl-Imidazole 3-Oxide (HIMO) cocrystals | Formation of non-cytotoxic cocrystals with potential therapeutic applications. | researchgate.net |
| Agrochemicals & Dyes | 4-Chloro-5-methyl-1H-imidazole | Serves as an intermediate in the synthesis of fungicides, pesticides, and dyes. | ontosight.ai |
Exploration of Advanced Synthetic Methodologies for Complex Imidazole Architectures
The synthesis of functionalized imidazole derivatives like this compound is crucial for exploring their potential in various scientific fields. mdpi.comtandfonline.com Researchers are continuously developing advanced and efficient synthetic methodologies to create complex imidazole architectures with diverse substitution patterns. rsc.orgrsc.org
One-pot synthesis methods are particularly attractive for their efficiency and simplicity. organic-chemistry.org For example, 1,2,4-trisubstituted 1H-imidazoles have been synthesized in very good yields by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. organic-chemistry.org Another one-pot, metal- and acid-free synthesis of 2,4,5-trisubstituted imidazoles involves the reaction of internal alkynes with iodine in dimethyl sulfoxide (B87167) (DMSO) to form benzils, which are then reacted with an aldehyde and ammonium acetate. rsc.org
Green chemistry principles are also being applied to imidazole synthesis. tandfonline.com The use of deep eutectic solvents, such as urea/zinc(II) dichloride, has been shown to catalyze the synthesis of 4,5-diphenyl-2-substituted imidazoles from aldehydes, benzil, and ammonium acetate. rsc.org This methodology was successfully applied to the synthesis of the drug trifenagrel. rsc.org
Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, have been employed for the synthesis of highly functionalized 5-nitro-1H-imidazoles. researchgate.net These methods offer mild reaction conditions and high tolerance for various functional groups. researchgate.net
The synthesis of halogenated imidazoles, which are structurally related to this compound, has also been a focus of research. A series of halogenated 1,5-diarylimidazoles were synthesized to study their structure-activity relationship as inhibitors of PGE2 production. nih.gov For instance, 4-chloro-5-(4-methoxyphenyl)-1-(4-methylsulfonylphenyl)imidazole and 4-chloro-5-(4-chlorophenyl)-1-(4-methylsulfonylphenyl)imidazole showed potent inhibitory activities. nih.gov
Table 3: Selected Synthetic Methodologies for Imidazole Derivatives
| Methodology | Reactants | Product Type | Key Features | Source |
| One-pot, four-component synthesis | 2-bromoacetophenone, aldehyde, primary amine, ammonium acetate | 1,2,4-trisubstituted 1H-imidazoles | Solvent-free conditions, very good yields. | organic-chemistry.org |
| One-pot, metal- and acid-free synthesis | Internal alkynes, iodine, DMSO, aldehyde, ammonium acetate | 2,4,5-trisubstituted imidazoles | Greener alternative using renewable solvents. | rsc.org |
| Deep eutectic solvent catalysis | Aldehydes, benzil, ammonium acetate, urea/zinc(II) dichloride | 4,5-diphenyl-2-substituted imidazoles | Application in drug synthesis (trifenagrel). | rsc.org |
| Palladium-catalyzed cross-coupling | 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole, various electrophiles | Highly functionalized 5-nitro-1H-imidazoles | Mild conditions, high functional group tolerance. | researchgate.net |
| Halogenation of diarylimidazoles | 5-Aryl-1-(4-methylsulfonylphenyl)imidazoles, halogenating agents | Halogenated 1,5-diarylimidazoles | Synthesis of potent anti-inflammatory agents. | nih.gov |
Conclusions and Future Perspectives in the Academic Study of 5 Chloro 2,4 Dimethyl 1h Imidazole
Summary of Key Research Findings and Methodological Advances
Direct research findings on 5-Chloro-2,4-dimethyl-1H-imidazole are not extensively documented in peer-reviewed literature. The majority of available information pertains to isomers or related derivatives. For instance, research on compounds like 2-chloro-4,5-dimethyl-1H-imidazole and 4-chloro-5-methyl-1H-imidazole provides insights into the synthesis and reactivity of the chloro-imidazole core. nih.govontosight.ai
Methodological advancements in the synthesis of polysubstituted imidazoles are broadly applicable. Key strategies include:
One-pot multicomponent reactions: These are efficient methods for creating trisubstituted imidazoles. tandfonline.comvpcollege.orgnih.gov For example, the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium (B1175870) acetate (B1210297) is a common and often high-yielding approach. tandfonline.comresearchgate.net
Catalytic Syntheses: Various catalysts, including diruthenium(II) complexes and biodegradable lactic acid, have been employed to promote the synthesis of trisubstituted imidazoles under environmentally benign conditions. vpcollege.orgrsc.org
Green Chemistry Approaches: The use of water as a solvent or solvent-free conditions, often facilitated by catalysts like p-dodecylbenzenesulfonic acid, represents a significant methodological advance in imidazole (B134444) synthesis. nih.govresearchgate.net
Characterization of such compounds typically relies on a suite of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for determining the substitution pattern on the imidazole ring. rsc.org Mass spectrometry is used to confirm the molecular weight, and for chlorinated compounds, it helps in identifying the characteristic isotopic pattern of chlorine. nih.gov
Identification of Unexplored Research Avenues
The limited specific research on this compound presents a landscape rich with opportunities for new investigations.
Synthetic and Methodological Exploration:
Regioselective Synthesis: A primary challenge is the development of a robust and high-yield synthesis that specifically produces the 5-chloro-2,4-dimethyl isomer. Current methods for trisubstituted imidazoles often result in a mixture of regioisomers, necessitating complex purification. researchgate.net Future work should focus on optimizing reaction conditions, catalysts, and protecting group strategies to control the regioselectivity of the chlorination and methylation steps.
Novel Synthetic Routes: Exploring alternative synthetic pathways, such as those utilizing radical additions or transformations of other heterocyclic systems, could provide more direct access to this specific isomer. iosrjournals.orgnih.gov
Characterization and Physicochemical Properties:
Full Spectroscopic and Crystallographic Analysis: Comprehensive characterization of pure this compound is a fundamental prerequisite for further study. This includes detailed 1D and 2D NMR studies, mass spectrometry, and single-crystal X-ray diffraction to definitively establish its structure and bonding parameters. nih.gov
Tautomerism Studies: Like many imidazoles, this compound is expected to exhibit tautomerism. tsijournals.com Investigating the position of the N-H proton and the factors influencing the equilibrium between the 4-chloro and 5-chloro tautomers would be a valuable contribution.
Exploration of Chemical Reactivity and Applications:
Derivative Synthesis: The compound is a potential building block for more complex molecules. ontosight.ai Research into its reactivity, particularly nucleophilic substitution of the chloro group and reactions involving the N-H proton, could lead to novel derivatives with interesting properties.
Biological Screening: Given that many imidazole derivatives exhibit a wide range of biological activities—including antimicrobial, anti-inflammatory, and anticancer properties—this compound and its derivatives are prime candidates for biological screening programs. nih.govontosight.ai
Broader Academic Impact of Detailed Investigations on Imidazole Derivatives
The detailed academic study of specific imidazole derivatives like this compound contributes significantly to several broader scientific domains.
Medicinal Chemistry and Drug Discovery: Imidazole is a "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. nih.govmdpi.com Understanding the structure-activity relationships (SAR) of new derivatives helps in the rational design of novel therapeutic agents with enhanced potency and selectivity. nih.govresearchgate.net For example, the specific placement of chloro and methyl groups can significantly influence a molecule's interaction with biological targets.
Materials Science: Imidazole-based compounds are being investigated for applications in materials science, such as in the development of ionic liquids, corrosion inhibitors, and functional dyes. tsijournals.com Detailed studies provide the fundamental chemical knowledge needed to design materials with specific properties.
Fundamental Organic Chemistry: Research into the synthesis and reactivity of complex heterocyclic systems like substituted imidazoles pushes the boundaries of synthetic methodology and enhances our understanding of reaction mechanisms. rsc.orgrsc.org
Q & A
Basic Synthesis
Q: What are the common synthetic routes for 5-Chloro-2,4-dimethyl-1H-imidazole, and how are reaction conditions optimized? A: Synthesis typically involves cyclization strategies. For example, nickel-catalyzed cyclization of amido-nitriles under mild conditions allows functional group tolerance (e.g., aryl halides) . Orthogonal experimental designs (e.g., varying solvents, catalysts, and molar ratios) are critical for optimizing yields. In related imidazole syntheses, parameters like solvent polarity (e.g., N,N-dimethylacetamide), reaction temperature (90°C), and acid agents (e.g., NaOH) significantly influence intermediate formation .
Advanced Synthesis
Q: How can researchers address contradictory yield outcomes when varying catalysts or solvents in the synthesis of this compound? A: Systematic evaluation via orthogonal experiments is recommended. For instance, testing solvents (polar vs. nonpolar), catalysts (nickel vs. palladium), and reaction times can identify optimal conditions. Contradictions arise due to competing reaction pathways; statistical tools like ANOVA help isolate critical factors. Case studies on similar compounds show that iterative refinement of parameters improves reproducibility .
Structural Analysis (Basic)
Q: Which crystallographic software tools are recommended for determining the crystal structure of this compound? A: SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) are industry standards for small-molecule crystallography . ORTEP-III with a graphical interface (e.g., ORTEP-3 for Windows) enables visualization of thermal ellipsoids and molecular geometry . These tools are validated for high-resolution and twinned data analysis.
Structural Analysis (Advanced)
Q: How to resolve crystallographic disorder observed in this compound derivatives during X-ray diffraction studies? A: Disorder in imidazole derivatives (e.g., dithiolane rings) can be modeled using split-site occupancy refinement in SHELXL. For severe cases, constraints or restraints on atomic positions improve convergence. Referencing analogous structures (e.g., thiophene-substituted benzimidazoles) provides benchmarks for acceptable disorder thresholds .
Safety Handling
Q: What are the key safety precautions when handling this compound in laboratory settings? A: While specific SDS data for this compound is limited, general imidazole safety protocols apply:
- Storage: Dry, cool environments to prevent decomposition .
- PPE: Gloves, goggles, and fume hoods to mitigate inhalation/contact risks.
- Emergency Response: For ingestion, immediate medical consultation is advised (P301 + P310 protocols) .
Biological Evaluation
Q: What methodologies are employed to assess the antimicrobial potential of this compound derivatives? A: Standard assays include:
- MIC (Minimum Inhibitory Concentration): Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity Screening: MTT assays on human cell lines to evaluate selectivity.
- Docking Studies: Molecular modeling against target enzymes (e.g., fungal CYP51) to predict binding affinity .
Spectral Data Interpretation
Q: How should researchers resolve discrepancies in NMR and IR spectral data when characterizing novel this compound analogs? A: Discrepancies often arise from tautomerism or impurities. Strategies include:
- Multi-Nuclear NMR: and NMR to confirm substituent positions.
- Computational Validation: Compare experimental IR peaks (e.g., C-Cl stretching at ~600 cm) with DFT-simulated spectra .
- Mass Spectrometry: High-resolution MS confirms molecular ion integrity.
Reaction Optimization
Q: What statistical approaches are effective in optimizing reaction parameters for synthesizing this compound under mild conditions? A: Orthogonal experimental designs (e.g., Taguchi or Plackett-Burman) identify critical variables. For example, a three-factor test (temperature, solvent, catalyst loading) revealed that solvent polarity accounts for 65% of yield variance in related imidazole syntheses . Response surface methodology (RSM) further refines optimal conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
